molecular formula C8H18N2Na2O6S2+2 B11828531 Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid

Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid

Cat. No.: B11828531
M. Wt: 348.4 g/mol
InChI Key: GMHSTJRPSVFLMT-UHFFFAOYSA-N
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Description

Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is a chemical compound known for its buffering capabilities. It is commonly used in biological and biochemical research due to its ability to maintain stable pH levels in solutions. The compound is characterized by its molecular formula C₈H₁₈N₂O₆S₂Na₂ and a molecular weight of 332.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid typically involves the reaction of piperazine with ethylene sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is widely used in various scientific research fields:

Mechanism of Action

The buffering action of disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is attributed to its ability to donate or accept protons, thereby maintaining the pH of the solution. The sulfonic acid groups in the compound can undergo ionization, which helps in stabilizing the pH. The molecular targets and pathways involved in its buffering action are primarily related to its interaction with hydrogen ions in the solution .

Comparison with Similar Compounds

Similar Compounds

    Piperazine-N,N’-bis(2-ethanesulfonic acid): Another buffering agent with similar properties but different molecular structure.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid:

Uniqueness

Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is unique due to its specific molecular structure, which provides distinct buffering properties. Its ability to maintain stable pH levels over a wide range of conditions makes it particularly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H18N2Na2O6S2+2

Molecular Weight

348.4 g/mol

IUPAC Name

disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid

InChI

InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1

InChI Key

GMHSTJRPSVFLMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

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